molecular formula C8H6FNO3 B1342373 1-(4-Fluoro-2-nitrophenyl)ethanone CAS No. 1214346-44-7

1-(4-Fluoro-2-nitrophenyl)ethanone

Cat. No.: B1342373
CAS No.: 1214346-44-7
M. Wt: 183.14 g/mol
InChI Key: FWVAEFFNYPYLFH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H6FNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 4-fluoroacetophenone using a mixture of concentrated sulfuric acid and concentrated nitric acid at a temperature range of 20°C to 100°C . Another method involves the reaction of dioxane dibromide on 4-hydroxy-3-iodoacetophenone in a dioxane-ethyl ether mixture at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration reactions using automated reactors to ensure precise control over reaction conditions and to maximize yield. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 1-(4-Fluoro-2-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Fluoro-2-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-nitroacetophenone: Similar structure with a nitro group and a fluorine atom on the aromatic ring.

    4-Nitroacetophenone: Lacks the fluorine atom but has a similar nitro group and ethanone structure.

    4-Fluoroacetophenone: Contains a fluorine atom but lacks the nitro group.

Uniqueness

1-(4-Fluoro-2-nitrophenyl)ethanone is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVAEFFNYPYLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607408
Record name 1-(4-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-44-7
Record name 1-(4-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-2-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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